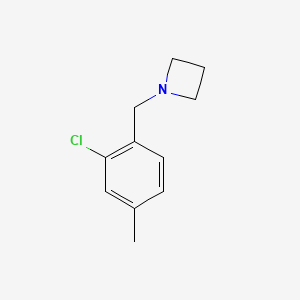![molecular formula C8H3ClF3NS2 B15332562 2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15332562.png)
2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole is a heterocyclic organic compound that contains a benzothiazole ring with a chloro and trifluoromethylthio group as substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole typically involves the reaction of 2-chlorobenzothiazole with trifluoromethylthiolating agents under specific conditions. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethylthiolate salts or trifluoromethylthiolating reagents in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced forms.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzotrifluoride: Contains a chloro and trifluoromethyl group but lacks the thiazole ring.
4-Chlorobenzotrifluoride: Similar to 2-Chlorobenzotrifluoride but with the chloro group in a different position.
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: Similar structure but with the trifluoromethyl group in a different position .
Uniqueness
2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole is unique due to the presence of both the chloro and trifluoromethylthio groups on the benzothiazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H3ClF3NS2 |
|---|---|
Peso molecular |
269.7 g/mol |
Nombre IUPAC |
2-chloro-4-(trifluoromethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3ClF3NS2/c9-7-13-6-4(14-7)2-1-3-5(6)15-8(10,11)12/h1-3H |
Clave InChI |
BTXMAHOUONZLRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15332495.png)
![3-[4-(Dimethylamino)phenyl]-2-oxopropanoic acid](/img/structure/B15332513.png)

![8-bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclopropane]-5-one](/img/structure/B15332518.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-ol](/img/structure/B15332530.png)






